![molecular formula C9H16F2O2 B2879635 2-(4,4-Difluorocyclohexyl)-2-methoxyethanol CAS No. 2352841-72-4](/img/structure/B2879635.png)
2-(4,4-Difluorocyclohexyl)-2-methoxyethanol
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Overview
Description
2-(4,4-Difluorocyclohexyl)-2-methoxyethanol is an organic compound characterized by the presence of a difluorocyclohexyl group attached to a methoxyethanol moiety
Preparation Methods
The synthesis of 2-(4,4-Difluorocyclohexyl)-2-methoxyethanol typically involves the reaction of 4,4-difluorocyclohexanone with methoxyethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic addition of methoxyethanol to the carbonyl group of 4,4-difluorocyclohexanone. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Chemical Reactions Analysis
2-(4,4-Difluorocyclohexyl)-2-methoxyethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The difluorocyclohexyl group can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide or thiols.
Scientific Research Applications
2-(4,4-Difluorocyclohexyl)-2-methoxyethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4,4-Difluorocyclohexyl)-2-methoxyethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to specific biological effects. The methoxyethanol moiety may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
2-(4,4-Difluorocyclohexyl)-2-methoxyethanol can be compared with other similar compounds, such as:
2-(4,4-Difluorocyclohexyl)acetic acid: This compound has a similar difluorocyclohexyl group but differs in the functional group attached to it.
4,4-Difluorocyclohexanemethanol: This compound shares the difluorocyclohexyl group but has a different alcohol moiety. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
2-(4,4-Difluorocyclohexyl)-2-methoxyethanol is a compound of interest due to its potential biological activities. This article synthesizes existing research findings on its biological effects, particularly focusing on reproductive toxicity, cytotoxicity, and its potential applications in medicinal chemistry.
- Chemical Formula : C₉H₁₃F₂O₂
- Molecular Weight : 192.20 g/mol
- Appearance : Colorless to almost colorless liquid
- Solubility : Miscible with water, ethanol, and ether
Biological Activity Overview
The biological activity of this compound has been explored primarily in relation to its reproductive toxicity and cytogenetic effects. The compound is structurally related to 2-methoxyethanol (2-ME), which has been extensively studied for its toxicological properties.
Reproductive Toxicity
Research indicates that compounds similar to this compound exhibit significant reproductive toxicity. Key findings include:
- Animal Studies : In studies involving mice and rats, exposure to 2-ME resulted in increased embryonic deaths and reproductive abnormalities. For instance, pregnant mice exposed to varying concentrations of 2-ME showed significant increases in fetal resorption rates and malformations .
- Testicular Effects : Male reproductive toxicity was characterized by testicular atrophy and abnormal sperm morphology in rodents exposed to high doses of 2-ME. Such findings suggest that similar effects might be anticipated with this compound due to structural similarities .
Table I: Summary of Reproductive Effects from Related Compounds
Study Type | Species | Exposure Method | Dose | Observed Effects |
---|---|---|---|---|
Oral | Mice | Gavage | 250-2000 mg/kg | Testicular atrophy, death |
Inhalation | Rabbits | 6 hrs/day | 30-300 ppm | Microscopic testicular changes |
Inhalation | Rats | 6 hrs/day | 300 ppm | Infertility, testicular atrophy |
Cytotoxicity and Genotoxicity
Cytogenetic studies have shown that glycol ethers like 2-ME can induce genotoxic effects. The metabolites of these compounds have been implicated in DNA damage and chromosomal aberrations:
- Cytogenetic Studies : Research has documented that exposure to glycol ethers leads to increased rates of chromosomal breakage and other genetic anomalies in mammalian cells . The genotoxic potential of this compound may be inferred from these studies.
Case Studies and Research Findings
Several case studies have provided insights into the biological activities of related compounds:
- Study on Reproductive Outcomes : A study by Hanley et al. (1984) demonstrated that exposure to ethylene glycol monomethyl ether (EGMME) during gestation resulted in significant developmental defects in offspring, including skeletal malformations and reduced fetal weights .
- Long-term Exposure Effects : A chronic exposure study indicated that prolonged inhalation of 2-ME led to hematological changes and increased mortality rates among exposed populations .
Properties
IUPAC Name |
2-(4,4-difluorocyclohexyl)-2-methoxyethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2O2/c1-13-8(6-12)7-2-4-9(10,11)5-3-7/h7-8,12H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXAJEVMGMSMFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CO)C1CCC(CC1)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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